2,6-Dibromo-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated benzoic acids and other reduced derivatives.
Scientific Research Applications
2,6-Dibromo-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups for further chemical modifications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methylbenzoic acid depends on the specific application and the target molecule
Electrophilic Interactions: The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic systems.
Nucleophilic Interactions: The carboxylic acid group can form hydrogen bonds and ionic interactions with nucleophilic sites on target molecules.
Comparison with Similar Compounds
2,6-Dibromo-3-methylbenzoic acid can be compared with other similar compounds, such as:
2,6-Dibromobenzoic acid: Lacks the methyl group at the 3rd position, which can affect its reactivity and applications.
3-Methylbenzoic acid:
2,6-Dichloro-3-methylbenzoic acid: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H6Br2O2 |
---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2,6-dibromo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
KDMVAUAENYCHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.